Cas no 21436-52-2 (1-Bromohexadecan-2-one)

1-Bromohexadecan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromohexadecan-2-one
- 1-Bromo-2-hexadecanone
- 1-bromo-hexadecan-2-one
- 2-Hexadecanone,1-bromo
- AS-78306
- DTXSID50564627
- MFCD07777089
- A879096
- 21436-52-2
- 1-bromohexadecane-2-one
- SCHEMBL755005
- AKOS016000675
-
- MDL: MFCD07777089
- インチ: InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h2-15H2,1H3
- InChIKey: ICZYLTOWIBJLIK-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCC(=O)CBr
計算された属性
- せいみつぶんしりょう: 318.15600
- どういたいしつりょう: 318.15583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 14
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.054
- ゆうかいてん: 54-59℃
- ふってん: 369.2°C at 760 mmHg
- 屈折率: 1.466
- PSA: 17.07000
- LogP: 6.04160
1-Bromohexadecan-2-one セキュリティ情報
1-Bromohexadecan-2-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-Bromohexadecan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1015502-10g |
1-Bromohexadecan-2-one |
21436-52-2 | 97% | 10g |
$340 | 2023-09-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27872-10g |
1-Bromo-2-hexadecanone, 97% |
21436-52-2 | 97% | 10g |
¥2578.00 | 2023-02-25 | |
abcr | AB206796-10 g |
1-Bromo-2-hexadecanone; 97% |
21436-52-2 | 10g |
€87.50 | 2022-03-04 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27872-50g |
1-Bromo-2-hexadecanone, 97% |
21436-52-2 | 97% | 50g |
¥7919.00 | 2023-02-25 | |
abcr | AB206796-10g |
1-Bromo-2-hexadecanone, 97%; . |
21436-52-2 | 97% | 10g |
€101.00 | 2024-04-18 | |
A2B Chem LLC | AB58112-5g |
1-Bromohexadecan-2-one |
21436-52-2 | 5g |
$167.00 | 2024-04-20 | ||
Chemenu | CM191920-5g |
1-Bromohexadecan-2-one |
21436-52-2 | 95% | 5g |
$*** | 2023-03-29 | |
Ambeed | A744306-1g |
1-Bromohexadecan-2-one |
21436-52-2 | 95+% | 1g |
$464.0 | 2024-07-28 |
1-Bromohexadecan-2-one 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
1-Bromohexadecan-2-oneに関する追加情報
1-Bromohexadecan-2-one: A Comprehensive Overview
1-Bromohexadecan-2-one (CAS No. 21436-52-2) is a unique organic compound that has garnered attention in various scientific and industrial applications. This compound, characterized by its brominated ketone structure, exhibits distinct chemical properties that make it valuable in fields such as materials science, pharmaceuticals, and advanced manufacturing. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements related to 1-Bromohexadecan-2-one, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of 1-Bromohexadecan-2-one consists of a hexadecane backbone with a bromine atom attached at the first carbon and a ketone group at the second carbon. This arrangement imparts unique reactivity and stability to the molecule. Recent studies have highlighted its potential as a precursor for the synthesis of advanced materials, such as polymers and surfactants. Researchers have explored its ability to undergo various transformations, including nucleophilic substitutions and condensation reactions, which are pivotal in organic synthesis.
One of the most notable aspects of 1-Bromohexadecan-2-one is its role in the development of functional materials. For instance, its use in creating amphiphilic molecules has opened new avenues in drug delivery systems. These systems leverage the compound's hydrophobic and hydrophilic properties to encapsulate and release drugs efficiently. Additionally, its application in the formulation of biocompatible polymers has been explored, showcasing its versatility in biomedical engineering.
Recent advancements in green chemistry have also brought 1-Bromohexadecan-2-one into focus. Scientists are investigating sustainable methods for its synthesis, aiming to reduce environmental impact while maintaining high yields. One promising approach involves the use of enzymatic catalysis, which not only enhances reaction efficiency but also minimizes the use of hazardous solvents. This shift toward eco-friendly practices aligns with global efforts to promote sustainable industrial processes.
In terms of industrial applications, 1-Bromohexadecan-2-one has found utility in the production of specialty chemicals. Its ability to act as an intermediate in the synthesis of complex organic molecules makes it indispensable in fine chemical manufacturing. Furthermore, its role in the development of high-performance lubricants has been recognized, particularly due to its thermal stability and friction-reducing properties.
The study of 1-Bromohexadecan-2-one also extends to its interaction with biological systems. Researchers have examined its cytotoxicity and biodegradability, which are critical factors for its safe application in biomedical contexts. Preliminary findings suggest that while it exhibits moderate cytotoxicity under certain conditions, its biodegradability is favorable, indicating potential for eco-friendly applications.
From a structural perspective, 1-Bromohexadecan-2-one serves as an excellent model compound for studying ketone reactivity under various conditions. Its long hydrocarbon chain provides a platform for exploring chain-length effects on chemical behavior. Recent computational studies have provided insights into its electronic structure and reactivity patterns, offering valuable data for predictive modeling in organic chemistry.
In conclusion, 1-Bromohexadecan-2-one (CAS No. 21436-52-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and adaptability make it a subject of ongoing research interest. As advancements continue to unfold, this compound is poised to play an even greater role in shaping innovative solutions across industries.
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